REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[F:8][C:9]1[CH:18]=[CH:17][C:12]([NH:13][CH:14]([CH3:16])[CH3:15])=[CH:11][CH:10]=1.[Cl:19][CH2:20][C:21](Cl)=[O:22]>N1C=CC=CC=1>[Cl:19][CH2:20][C:21]([N:13]([CH:14]([CH3:16])[CH3:15])[C:12]1[CH:17]=[CH:18][C:9]([F:8])=[CH:10][CH:11]=1)=[O:22]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(NC(C)C)C=C1
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture was washed with 2×100 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried on anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N(C1=CC=C(C=C1)F)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |